molecular formula C11H16BrNO B1376655 2-Bromo-4-(tert-butyl)-5-methoxyaniline CAS No. 1257834-30-2

2-Bromo-4-(tert-butyl)-5-methoxyaniline

Cat. No.: B1376655
CAS No.: 1257834-30-2
M. Wt: 258.15 g/mol
InChI Key: SZMJKRPKCOTAHV-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)-5-methoxyaniline is an organic compound with the molecular formula C11H16BrNO It is a substituted aniline derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-5-methoxyaniline typically involves the bromination of 4-(tert-butyl)-5-methoxyaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-5-methoxyaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Major Products

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Conversion of nitro groups to amine groups.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-5-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and the tert-butyl group can influence its binding affinity and specificity towards molecular targets. The methoxy group can also play a role in its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(tert-butyl)aniline
  • 2-Bromo-4-(tert-butyl)phenol
  • 2-Bromo-4-(tert-butyl)-5-methylphenol

Uniqueness

2-Bromo-4-(tert-butyl)-5-methoxyaniline is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and physical properties compared to similar compounds. The combination of the bromine atom, tert-butyl group, and methoxy group provides a distinct set of characteristics that can be exploited in various applications.

Properties

IUPAC Name

2-bromo-4-tert-butyl-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMJKRPKCOTAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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